Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic route for large-scale production. This includes using continuous flow reactors and scaling up the microwave-assisted synthesis to ensure consistent yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: The major products are typically sulfoxides or sulfones.
Reduction: The major products are usually the corresponding amines or alcohols.
Substitution: The major products depend on the substituent introduced, such as alkyl or aryl derivatives.
Scientific Research Applications
Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of organic semiconductors and materials science
Mechanism of Action
The mechanism of action of ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects such as reduced tumor growth or inflammation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-benzo[b]thiophene-3-carboxylate
- Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
- Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness
Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the amino and carboxylate groups, along with the methyl substitution, provides distinct properties that can be exploited in drug design and material science .
Biological Activity
Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by a benzo[b]thiophene moiety with an amino group and an ethyl ester functional group. Its molecular formula is C13H13NO2S with a molecular weight of approximately 249.31 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to inhibit specific kinases, which are critical in cellular signaling pathways. By binding to the active sites of these enzymes, the compound disrupts their activity, leading to potential therapeutic effects such as:
- Reduced tumor growth
- Anti-inflammatory effects
Biological Activity Overview
The following table summarizes the biological activities and mechanisms associated with this compound:
Case Studies and Research Findings
- Anticancer Studies : A study investigating the anticancer properties of this compound demonstrated significant growth inhibition in various cancer cell lines. The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 6.2 µM against human cancer cells, indicating potent anticancer activity .
- Enzyme Inhibition Assays : In vitro assays revealed that the compound effectively inhibited specific kinases involved in cell proliferation. The inhibition was dose-dependent, with significant effects observed at concentrations as low as 10 µM .
- Fluorescent Sensing : Research has shown that this compound can act as a fluorescent sensor for detecting indium ions (In³⁺). The interaction leads to a measurable change in fluorescence, demonstrating its potential application in environmental monitoring .
Pharmacokinetics and Toxicology
The pharmacokinetics of this compound suggest good absorption and distribution within biological systems. Toxicological studies indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its long-term effects.
Properties
IUPAC Name |
ethyl 3-amino-7-methyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-3-15-12(14)11-9(13)8-6-4-5-7(2)10(8)16-11/h4-6H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJSFTJDXZHWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2S1)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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